3-Formylrifamycin SV O-benzyloxime
Description
Properties
CAS No. |
13456-01-4 |
|---|---|
Molecular Formula |
C12H24N2 |
Origin of Product |
United States |
Biosynthetic Pathways and Biotechnological Approaches for Rifamycin Production
Primary Biosynthesis of Rifamycins (B7979662) in Microorganisms
Rifamycins are a class of ansamycin (B12435341) antibiotics primarily produced by the bacterium Amycolatopsis mediterranei. nih.govwashington.edu The production of these compounds is a complex process governed by a large biosynthetic gene cluster (BGC) spanning over 90 kilobases. nih.govwashington.edu This cluster contains the genes necessary for creating the core structure, modifying it, and regulating its production. nih.gov The biosynthesis of rifamycin (B1679328) B, a key precursor, involves the assembly of a polyketide chain from an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and extender units of acetate (B1210297) and propionate (B1217596). washington.edu
Polyketide Synthase (PKS) Mechanisms and Key Biosynthetic Intermediates
The backbone of rifamycin is assembled by a Type I polyketide synthase (PKS), a large, modular enzyme complex. nih.govwikipedia.org The process begins with the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is itself synthesized by a series of enzymes encoded within the rifamycin gene cluster. washington.eduresearchgate.net The AHBA synthase, encoded by the rifK gene, plays a crucial role in producing this starter molecule. nih.govfrontiersin.org
The PKS machinery, encoded by the rifA-rifE genes, then sequentially adds two acetate and eight propionate units to the AHBA starter. pnas.orgnih.gov This assembly line consists of ten modules, each responsible for one cycle of chain elongation. nih.gov Each module contains a minimum set of domains: a ketosynthase (KS), an acyltransferase (AT) for selecting the correct extender unit (malonyl-CoA for acetate or methylmalonyl-CoA for propionate), and an acyl carrier protein (ACP) that holds the growing polyketide chain. wikipedia.orgnih.gov
Key intermediates in this pathway include:
P8/1-OG : A tetraketide shunt product that is formed when the PKS process is prematurely terminated, for instance, by the disruption of the rifA gene. nih.govpnas.org
Proansamycin X : A hypothetical undecaketide, which is the completed polyketide chain before it is released from the PKS. washington.edupnas.org It is released from the enzyme as a macrocyclic lactam through the action of the RifF amide synthase. pnas.orgnih.gov
The rifamycin PKS operates in a processive manner, meaning the chain is passed from one module to the next without releasing the intermediate. pnas.orgnih.gov Inactivation of the final release enzyme, RifF, leads to the accumulation of linear polyketide intermediates, providing direct evidence for this processive mechanism. pnas.orgnih.gov
| Key Component | Gene(s) | Function |
| AHBA Synthesis | rifG-rifN, rifK | Synthesizes the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govmdpi.com |
| Polyketide Synthase | rifA-rifE | A 10-module Type I PKS that assembles the polyketide backbone. nih.govnih.gov |
| Chain Termination | rifF | An amide synthase that catalyzes intramolecular amide formation to release the completed polyketide chain as a macrocyclic lactam (Proansamycin X). pnas.orgnih.gov |
Post-PKS Modifications in Rifamycin Biosynthesis
Once the polyketide chain is assembled and cyclized into proansamycin X, it undergoes a series of extensive tailoring reactions, known as post-PKS modifications, to yield the final rifamycin products like rifamycin B. washington.edudissertation.com These modifications are carried out by enzymes encoded by genes within the rifamycin BGC. nih.gov
Key post-PKS modification steps include:
Oxidative Cyclization : Evidence suggests that the formation of the naphthoquinone chromophore occurs during, not after, the PKS assembly, likely between the tetraketide and pentaketide (B10854585) stages. pnas.orgnih.gov This process involves the formation of an 8-hydroxy-7,8-dihydronaphthoquinone structure which is later dehydrogenated. pnas.orgnih.gov
Dehydrogenation : The rifT gene is proposed to encode a dehydrogenase responsible for the dehydrogenation of the precursor proansamycin X. nih.gov Deletion of rifT results in the accumulation of 8-deoxy-rifamycin derivatives. nih.gov
Hydroxylation and Methylation : Several tailoring enzymes modify the ansa chain. For example, the product of rif-orf14 is a methyltransferase that catalyzes the methylation of 27-O-demethylrifamycin SV (DMRSV) to form rifamycin SV. nih.gov Inactivation of this gene leads to the accumulation of DMRSV, indicating it is a direct precursor to rifamycin SV. nih.gov
Oxygenation : The rifamycin gene cluster contains genes for several cytochrome P450 monooxygenases that are involved in the later steps of the biosynthesis, incorporating oxygen atoms into the molecule. nih.gov
These intricate modifications are crucial for the biological activity of the final rifamycin compounds.
Genetic Engineering and Pathway Manipulation for Novel Rifamycin Derivatives
The emergence of rifamycin-resistant pathogens has spurred efforts to create new and more effective derivatives. pnas.org Genetic manipulation of the Amycolatopsis mediterranei S699 strain offers a powerful strategy to produce novel rifamycins that are difficult to synthesize chemically. frontiersin.orgfrontiersin.org This involves techniques like combinatorial biosynthesis and targeted gene modification. frontiersin.org
Targeted Gene Deletions and Overexpressions
Modifying specific genes within the rifamycin biosynthetic cluster can alter the final product, leading to new derivatives or increased yields.
rifT : As a putative dehydrogenase, the deletion of the rifT gene in A. mediterranei S699 led to the production of a series of novel 8-deoxy-rifamycin derivatives. nih.gov This confirms its role in the post-PKS modification pathway and provides a method for generating new analogues. nih.gov
rifO : The rifO gene is believed to be involved in the regulation of rifamycin production through the synthesis of B-factor (3'-(1-butyl phosphoryl) adenosine), a substance known to stimulate rifamycin synthesis. nih.gov Deletion of rifO in the wild-type strain resulted in a significant decrease in rifamycin B production, confirming its importance. frontiersin.orgfrontiersin.org Conversely, overexpressing rifO in strains engineered to produce novel derivatives is a promising strategy to boost their low yields. frontiersin.org Combining the deletion of rifQ with the overexpression of rifO could further enhance the production of new rifamycin analogues. frontiersin.orgfrontiersin.org
| Gene | Function | Effect of Manipulation |
| rifT | Putative dehydrogenase in post-PKS modification. nih.gov | Deletion: Production of novel 8-deoxy-rifamycin derivatives. nih.gov |
| rifQ | Repressor of the rifP efflux pump. frontiersin.orgnih.gov | Deletion: Increased yield of rifamycin and its derivatives. frontiersin.orgnih.gov |
| rifO | Putative positive regulator (B-factor synthesis). nih.gov | Deletion: Decreased rifamycin B production. Overexpression: Potential to increase yields of novel derivatives. frontiersin.orgfrontiersin.org |
Heterologous Expression Systems for Biosynthetic Intermediates
Heterologous expression, which involves transferring a biosynthetic gene cluster from its native producer into a more genetically tractable host, is a key strategy in natural product research. st-andrews.ac.ukresearchgate.net This approach allows for the study of biosynthetic pathways and the engineering of novel compounds in a host organism that is easier to grow and manipulate, such as Streptomyces coelicolor or certain E. coli strains. washington.eduresearchgate.net
While challenging due to the large size and GC-rich nature of many BGCs, heterologous expression has been successfully used for various polyketides. st-andrews.ac.uk For rifamycin, expressing parts of the pathway, such as the AHBA synthase gene, in E. coli has been instrumental in studying enzyme mechanisms. washington.edu The development of optimized host strains, from which competing native antibiotic pathways have been deleted, further enhances the potential for successful heterologous production of rifamycin intermediates and analogues. researchgate.net This strategy opens up possibilities for generating and testing a wider variety of rifamycin-based compounds that could overcome existing drug resistance. st-andrews.ac.ukacs.org
Synthetic Methodologies for 3 Formylrifamycin Sv and Its O Benzyloxime Derivative
Chemical Synthesis of 3-Formylrifamycin SV from Parent Rifamycins (B7979662)
3-Formylrifamycin SV is a pivotal compound derived from the rifamycin (B1679328) class of antibiotics. Its synthesis is typically achieved through the chemical modification of more readily available rifamycin structures.
Oxidation and Hydrolysis Routes from Aminomethyl-Rifamycin S Compounds
One established method for preparing 3-Formylrifamycin SV begins with 3-aminomethyl-rifamycin S compounds, specifically those where the amino group is derived from a secondary amine. google.com This process involves the splitting of the 3-aminomethyl-rifamycin S compound by treating it with an acid in the presence of water, which yields 3-Formylrifamycin SV and the corresponding amine. google.com This reaction proceeds through a probable tautomeric form of the starting material, which, upon acid addition, forms an amine derivative of 3-formyl-rifamycin-SV that subsequently undergoes hydrolytic cleavage. google.com
Alternatively, 3-Formylrifamycin SV can be synthesized from 3-aminomethyl-rifamycin SV derivatives, which are also known as Mannich bases of rifamycin SV. google.com This route involves a mild oxidation of the 3-aminomethyl-rifamycin SV compound. google.com A variety of weak oxidizing agents can be employed for this transformation, with alkyl nitrites and lead tetraacetate being preferred. google.com Other effective agents include persulfates, manganese dioxide, potassium ferricyanide, and tetrachlorohydroquinone (B164984) (chloranil). google.com The reaction is generally conducted at room temperature in a suitable solvent. google.com
Table 1: Synthetic Routes to 3-Formylrifamycin SV from Aminomethyl Precursors
| Starting Material | Method | Key Reagents | Product |
|---|---|---|---|
| 3-Aminomethyl-rifamycin S | Acid Hydrolysis | Acid, Water | 3-Formylrifamycin SV |
Specific Conversion from Rifampicin (B610482)
A direct and high-yield synthesis of 3-Formylrifamycin SV can be accomplished starting from Rifampicin. chemicalbook.com The process involves adding Rifampicin to water, followed by the addition of hydrochloric acid. chemicalbook.com The mixture is heated for several hours, after which it is cooled and extracted with ethyl acetate (B1210297). chemicalbook.com The organic layer is then washed, dried, and concentrated to yield 3-Formylrifamycin SV. chemicalbook.com One documented procedure reports a yield of 95.0% using this method. chemicalbook.com This conversion is a critical step in creating the aldehyde functionality necessary for further derivatization. nih.gov
Derivatization Strategies for 3-Formylrifamycin SV
The aldehyde group at the C-3 position of 3-Formylrifamycin SV is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of numerous derivatives, including the target compound 3-Formylrifamycin SV O-benzyloxime.
Formation of Oximes and Other Schiff Bases
The carbonyl group of 3-Formylrifamycin SV readily undergoes condensation reactions with primary amines and related nucleophiles to form imines, commonly known as Schiff bases, as well as oximes and hydrazones. google.comgoogle.com
The formation of this compound specifically involves the reaction of 3-Formylrifamycin SV with an O-substituted hydroxylamine (B1172632), in this case, O-benzylhydroxylamine. google.com Similarly, reaction with hydroxylamine produces the corresponding oxime, and reactions with hydrazine (B178648) or substituted hydrazines yield hydrazones. google.com The reaction of 3-formylrifamycin SV with primary alkylamines leads to the formation of unstable 3-alkyliminomethylrifamycin SV, which can be subsequently oxidized to the more stable 3-alkyliminomethylrifamycin S. researchgate.net
Table 2: Examples of Schiff Base and Oxime Formation from 3-Formylrifamycin SV
| Reagent | Product Type |
|---|---|
| O-Benzylhydroxylamine | O-Benzyloxime |
| Primary Aliphatic/Aromatic Amines | Imines (Schiff Bases) |
| Hydroxylamine | Oxime |
Reductive Alkylation Approaches
Reductive alkylation provides another avenue for modifying the 3-formyl group. This two-step, one-pot process typically involves the initial formation of an imine by reacting 3-Formylrifamycin SV with a primary or secondary amine, followed by the in-situ reduction of the imine to form a stable C-N single bond. This methodology has been successfully used to synthesize novel derivatives of 3-formylrifamycin SV. researchgate.net
"Click Chemistry" Applications in 3-Formylrifamycin SV Derivatization
Modern synthetic methods like "click chemistry" have been successfully applied to modify structurally complex antibiotics, including rifamycins. researchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to create 1,2,3-triazole-containing derivatives of 3-Formylrifamycin SV. researchgate.net This demonstrates that the 3-formyl group can be used as a platform to introduce a wide variety of functionalities through highly efficient and orthogonal chemical reactions. researchgate.net
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 3-Formylrifamycin SV with an O-substituted hydroxylamine, specifically O-benzylhydroxylamine. This reaction is a standard method for the formation of oxime ethers from aldehydes. The general approach to synthesizing oximes of 3-Formylrifamycin SV was developed by Sensi and coworkers in 1965.
The formation of the O-benzyloxime derivative from 3-Formylrifamycin SV involves a condensation reaction with O-benzylhydroxylamine. While specific experimental details for the O-benzyloxime are not extensively documented in recent literature, the general procedure for the synthesis of similar 3-formylrifamycin SV oximes provides insight into the likely reaction conditions.
The reaction is typically carried out by contacting 3-Formylrifamycin SV with an O-substituted hydroxylamine google.com. The process for preparing various derivatives of 3-formyl-rifamycin SV, including those with imino, hydrazono, and substituted hydrazono radicals, involves reacting the 3-formyl derivative with the corresponding amine, hydroxylamine, or hydrazine compound google.com. For the synthesis of the semicarbazone of 3-formyl-rifamycin SV, the reaction is conducted in a tetrahydrofuran-water mixture at a cooled temperature of 4-5°C google.com. It is plausible that similar conditions, such as the use of a suitable solvent system and controlled temperature, would be employed for the synthesis of the O-benzyloxime. Catalytic amounts of an aliphatic acid, like acetic acid, can sometimes be added to accelerate the reaction, which typically proceeds at room temperature and can take from 2 to 24 hours to complete, depending on the specific reactants google.com.
Table 1: Postulated Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 3-Formylrifamycin SV |
| Reagent | O-benzylhydroxylamine or O-benzylhydroxylamine hydrochloride |
| Solvent | A mixture of a water-miscible organic solvent (e.g., tetrahydrofuran, ethanol) and water |
| Temperature | Room temperature or cooled conditions (e.g., 0-5°C) |
| Catalyst | Potentially a weak acid (e.g., acetic acid) |
| Reaction Time | 2-24 hours |
Following the completion of the reaction, the isolation and purification of the this compound product are crucial to obtain a compound of high purity. Standard laboratory techniques are employed for this purpose.
The initial workup of the reaction mixture often involves concentrating the solution to a smaller volume and then extracting the product into a suitable organic solvent, such as ethyl acetate google.com. This step serves to separate the desired product from water-soluble impurities and unreacted starting materials. The organic layer is then washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Further purification is typically achieved through crystallization or chromatographic methods. For similar rifamycin derivatives, crystallization from a suitable solvent system is a common method to obtain a pure crystalline product. Alternatively, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system can be used to separate the desired compound from any remaining impurities. The purity of the final product is then confirmed using analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods.
Structural Elucidation and Advanced Analytical Characterization of Rifamycin Derivatives
Spectroscopic Techniques for Structural Determination
Spectroscopic methods are fundamental to confirming the molecular structure of 3-Formylrifamycin SV O-benzyloxime, verifying the successful reaction of 3-Formylrifamycin SV with O-benzylhydroxylamine. Each technique provides unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, 1D NMR (¹H and ¹³C) would confirm the presence of key functional groups.
In a hypothetical ¹H NMR spectrum, one would expect to see characteristic signals for the protons of the rifamycin (B1679328) backbone, along with new signals corresponding to the benzyloxime group. Specifically, a singlet or doublet for the oxime proton (CH=N), signals for the methylene (B1212753) protons of the benzyl (B1604629) group (-O-CH₂-Ph), and signals in the aromatic region for the phenyl ring protons would be anticipated.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the attachment of the benzyloxime moiety to the C3-formyl position of the rifamycin core. However, specific chemical shift data and coupling constants from experimental studies on this compound are not available in the reviewed literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations would include those for O-H stretching from the hydroxyl groups on the ansa chain, C=O stretching from the amide and quinone moieties, and C=N stretching from the newly formed oxime bond. The disappearance of the strong C=O stretching band from the original aldehyde group of 3-Formylrifamycin SV would be a key indicator of a successful reaction.
| Functional Group | Expected Characteristic Absorption (cm⁻¹) (Hypothetical) |
| O-H (Phenolic & Alcoholic) | 3200-3500 (Broad) |
| C-H (Aromatic & Aliphatic) | 2850-3100 |
| C=O (Quinone, Amide) | 1650-1710 |
| C=N (Oxime) | 1620-1680 |
| C-O (Ether, Ester) | 1000-1300 |
This table is hypothetical and illustrates expected regions for IR absorptions. Actual experimental data for this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The naphthoquinone core of rifamycins (B7979662) acts as a chromophore, giving these compounds their characteristic color. The UV-Vis spectrum of the parent compound, 3-Formylrifamycin SV, shows distinct absorption maxima. The derivatization of the formyl group to an O-benzyloxime would alter the electronic structure of the chromophore, leading to a shift in the absorption maxima (either a bathochromic or hypsochromic shift). Analysis of this shift would provide evidence of the structural modification. For comparison, 3-Formylrifamycin SV exhibits absorption maxima at approximately 220, 240, 262, 324, and 489 nm. Specific λmax values for this compound are not documented in the available resources.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.
The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern, obtained through techniques like MS/MS, would offer further structural proof. Key fragmentation pathways would likely involve the cleavage of the benzyloxime group, loss of the benzyl moiety, and fragmentation of the ansa chain of the rifamycin core. This data is crucial for unambiguous identification, but specific mass-to-charge ratios (m/z) and fragmentation pathways for this compound have not been published.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are vital for separating the desired product from starting materials and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of rifamycin derivatives. A validated HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed. The purity of this compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Coupling HPLC with a mass spectrometer (HPLC-MS) provides a powerful analytical tool. It allows for the separation of components in a mixture by HPLC, followed by their immediate mass analysis. This technique would be used to confirm the identity of the peak corresponding to this compound by its mass-to-charge ratio and to identify any impurities present in the sample. While this is a standard method for analysis, specific retention times and mass spectrometric data from HPLC-MS analysis of this compound are not available.
Molecular Mechanisms of Action: Inhibition of Bacterial Rna Polymerase
Binding Site Analysis of Rifamycins (B7979662) on Bacterial DNA-Dependent RNA Polymerase (RNAP)
Decades of research, including crystallographic studies, have precisely located the binding site for rifamycins on the bacterial RNAP. This binding pocket is situated deep within the DNA/RNA channel, on the β-subunit of the enzyme, approximately 12 Å away from the catalytic magnesium ion at the active site. nih.gov The location of this pocket is highly conserved across different bacterial species, which accounts for the broad-spectrum activity of many rifamycins.
The interaction between a rifamycin (B1679328) molecule and the RNAP β-subunit is a complex interplay of hydrogen bonds and hydrophobic interactions. Key amino acid residues within this pocket are crucial for the stable binding of the antibiotic.
| Interacting RNAP Residue (E. coli numbering) | Type of Interaction with Rifamycin |
| Gln513 | Hydrogen Bond |
| Phe514 | Hydrogen Bond or van der Waals |
| Asp516 | Hydrogen Bond or van der Waals |
| His526 | Hydrogen Bond or van der Waals |
| Arg529 | Hydrogen Bond |
| Ser531 | Hydrogen Bond |
| Leu511, Gln510, L533, G534, E565, I572 | Hydrophobic Interactions |
This table summarizes the key residues of the E. coli RNAP β-subunit that interact with rifamycins, based on structural and biochemical studies. nih.gov
The established model for how rifamycins inhibit RNAP is the "steric occlusion" or "steric hindrance" model. According to this model, the bound rifamycin molecule physically blocks the path of the elongating RNA transcript. nih.gov While the antibiotic does not prevent the initiation of transcription or the formation of the first one or two phosphodiester bonds, it creates a steric barrier that prevents the nascent RNA chain from extending beyond a length of two to three nucleotides. This premature termination of transcription effectively shuts down gene expression. nih.gov
The characteristic structure of rifamycins, featuring a planar naphthoquinone chromophore spanned by an aliphatic ansa chain, is essential for their activity.
The naphthoquinone core is primarily responsible for the key hydrogen bonding interactions with the RNAP binding pocket. Specifically, the hydroxyl groups at positions C1 and C8, and the oxygens of the ansa chain at C21 and C23, form critical hydrogen bonds with residues such as Ser531, Arg529, His526, and Asp516 of the β-subunit. nih.gov
The ansa chain plays a dual role. Firstly, it correctly orients the key functional groups of the naphthoquinone core for optimal binding. Secondly, its hydrophobic surface engages in van der Waals interactions with nonpolar residues in the binding pocket, further stabilizing the complex. The rigidity and conformation of the ansa chain are critical; significant alterations to its structure often lead to a loss of antibacterial activity. nih.gov
Comparative Molecular Dynamics of 3-Formylrifamycin SV O-Benzyloxime with RNAP
While specific comparative molecular dynamics studies on this compound are not extensively documented in publicly available literature, its molecular interactions and dynamic behavior within the RNAP binding site can be inferred from studies of closely related rifamycin derivatives.
The parent molecule, 3-formylrifamycin SV, possesses a formyl group at the C3 position of the naphthoquinone ring. This position is a common site for chemical modification to produce various derivatives, including imines, hydrazones, and oximes. nih.gov The introduction of an O-benzyloxime group at this position, creating this compound, is expected to significantly influence its interaction with RNAP compared to its parent compound or other derivatives like rifampicin (B610482).
Inferred Molecular Interactions:
Core Binding: The fundamental binding interactions mediated by the naphthoquinone core and the ansa chain are expected to be conserved. The hydroxyl groups at C1, C8, C21, and C23 will likely still form the crucial hydrogen bonds with the RNAP binding pocket.
Role of the O-Benzyloxime Moiety: The large, hydrophobic benzyl (B1604629) group of the O-benzyloxime substituent at the C3 position is positioned to extend into a region of the binding pocket or towards the solvent-exposed surface. This bulky group could potentially establish additional hydrophobic or van der Waals interactions with nearby amino acid residues of the RNAP that are not engaged by smaller derivatives like rifamycin SV. Studies on other C3-substituted rifamycin SV derivatives have shown that such extensions can lead to distinct binding modes. nih.gov For instance, research on other oximes of 3-formylrifamycin SV suggests that the nature of the substituent on the oxime can influence the orientation of the entire molecule at a surface, which may have implications for its interaction with the enzyme. nih.gov
Potential for Enhanced Binding: Depending on the specific topology of the binding pocket in the vicinity of the C3 position, the benzyl group could either enhance binding affinity through favorable interactions or introduce steric hindrance if it clashes with residues of the polymerase. In silico analyses of other novel rifamycin SV derivatives with bulky C3 substituents have predicted altered binding modes compared to rifampicin, sometimes leading to activity against resistant strains. nih.gov
Structure Activity Relationship Sar Studies of 3 Formylrifamycin Sv Derivatives
Influence of C-3 Substitutions on Biological Activity
The C-3 position of the rifamycin (B1679328) naphthoquinone core is a critical site for chemical modification, profoundly impacting the antibiotic's properties. The introduction of various substituents at this position, starting from the aldehyde group of 3-formylrifamycin SV, has led to the development of numerous potent analogs, including the widely used Rifampicin (B610482). google.comcaymanchem.com Research has shown that the nature of the C-3 side chain affects not only the antibacterial activity but also the pharmacokinetic profile of the derivatives.
Studies involving the replacement of the typical hydrazone unit found in Rifampicin with other linkages, such as an amino-alkyl connection, have yielded novel analogs with significant anti-tubercular activity. nih.gov For instance, C-3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV have demonstrated potent activity against wild-type and certain rifampicin-resistant strains of Mycobacterium tuberculosis. nih.gov Molecular modeling suggests that these novel C-3 tails can establish unique interactions within the RNAP binding pocket, occupying a different space compared to Rifampicin, which may help in overcoming resistance. The bulkiness and physicochemical properties (like lipophilicity and solubility) of the C-3 substituent are determining factors for antibacterial efficacy. nih.gov For example, new rifamycin derivatives incorporating aromatic L-amino acids with bulky ester groups at C-3 have shown high activity against S. aureus and MRSA strains, comparable to that of Rifampicin. nih.gov
The aldehyde function of 3-formylrifamycin SV is readily converted into various derivatives, including imines, hydrazones, and oximes. google.com The formation of oximes, by reacting the C-3 aldehyde with hydroxylamine (B1172632) derivatives, introduces an O-alkyl or O-aryl group that can modulate the molecule's activity. The O-benzyloxime moiety, which features a bulky and hydrophobic benzyl (B1604629) group, is a prime example of such a modification.
Research into a series of O-alkyloximes of 3-formylrifamycin SV has shown that the length and nature of the alkyl chain significantly influence the compound's surface activity and, by extension, its biological properties. nih.gov These studies suggest that the hydrophobic character of the C-3 substituent plays a crucial role. Oximes with shorter alkyl chains (C1 to C3) are thought to orient themselves based on the hydrophobicity of the ansa chain, while those with longer chains (up to C12) are oriented by the hydrophobic substituent itself. nih.gov This modulation of the molecule's interaction with cell membranes can impact its ability to penetrate bacterial cells and inhibit targets. The introduction of a benzyl group, as in an O-benzyloxime, would contribute significant hydrophobicity and steric bulk, potentially influencing the antimicrobial spectrum by enhancing activity against bacteria with lipid-rich cell envelopes or by altering the interaction with the RNAP enzyme. The presence of such bulky aromatic structures has been shown in other C-3 derivatives to be a key factor in achieving high antibacterial activity. nih.gov
Impact of Modifications at Other Positions (e.g., C-25, C-21, C-23) on Interaction with Target and Enzymes
While the C-3 position is crucial for initial potency, modifications to the ansa chain, particularly at positions C-21, C-23, and C-25, are vital for maintaining activity against resistant bacteria. The hydroxyl groups at C-21 and C-23 are essential for binding to the bacterial RNAP. nih.gov However, in some bacteria like Mycobacterium abscessus, resistance arises from enzymatic inactivation via ADP-ribosylation of the C-23 hydroxyl group by an ADP-ribosyltransferase (Arr). nih.gov
To counteract this resistance mechanism, medicinal chemistry efforts have focused on sterically hindering the Arr enzyme from accessing the C-23 position. This has been successfully achieved by introducing bulky substituents at the nearby C-25 position. nih.govresearchgate.net Studies have shown that adding a carbamate-linked group at the C-25 position of rifamycin SV can block enzymatic inactivation by Arr, restoring potent antibacterial activity. researchgate.net For example, a benzyl piperidine (B6355638) rifamycin derivative with a C-25 modification (compound 5j) was not modified by the purified Arr enzyme from M. abscessus and showed significantly improved activity against clinical isolates compared to Rifampicin. researchgate.net This indicates that C-25 modification can prevent inactivation while preserving the necessary conformation for RNAP binding.
| Compound | Modification | Organism | MIC (µg/mL) |
|---|---|---|---|
| Rifampicin (RMP) | Standard C-3 side chain | M. abscessus ATCC 19977 | >128 |
| Rifabutin (RBT) | Spiro-piperidyl C-3 side chain | M. abscessus ATCC 19977 | 16 |
| Compound 5j | C-3 morpholino, C-25 carbamate (B1207046) | M. abscessus ATCC 19977 | 2 |
| Compound 5n | C-3 morpholino, C-25 carbamate | M. abscessus ATCC 19977 | 4 |
Data synthesized from literature findings on C-25 modified rifamycins (B7979662). nih.govresearchgate.net
General Requirements for Retention of Biological Activity in Rifamycin Analogs
The antibacterial action of rifamycins stems from their high-affinity binding to the β-subunit of prokaryotic RNAP, which physically blocks the path of the elongating RNA transcript, thereby inhibiting RNA synthesis. nih.gov Structure-activity relationship studies have elucidated several key structural features that are indispensable for this activity.
The Ansa Chain Conformation : The rigid spatial arrangement of the ansa chain is critical. It holds key functional groups in the correct orientation to interact with the amino acid residues of the RNAP binding pocket. Specifically, the hydroxyl groups at C-21 and C-23 are essential pharmacophores that form hydrogen bonds with the enzyme. nih.gov
Any modification that drastically alters the conformation of the ansa chain and the relative positions of the C-21 and C-23 hydroxyls is likely to result in a loss of activity. Therefore, successful rifamycin analogs, including those derived from 3-formylrifamycin SV, must possess modifications that enhance properties like cell penetration or resistance to inactivation without disrupting the core structural requirements for binding to RNAP.
Research Applications and Future Directions in Rifamycin Derivative Chemistry
3-Formylrifamycin SV O-Benzyloxime as a Scaffold for Further Chemical Modification
3-Formylrifamycin SV is a pivotal intermediate derived from Rifamycin (B1679328) SV, distinguished by the presence of a highly reactive aldehyde group at the C3 position of the naphthoquinone core. caymanchem.comgoogle.com This functional group serves as a versatile chemical handle for the synthesis of numerous derivatives. The formation of oximes, through reaction with hydroxylamine (B1172632) derivatives, is a classic modification. This compound is a specific example of such a modification, where the introduction of the O-benzyl group can modulate the compound's physicochemical properties, such as lipophilicity and stability.
The true power of the 3-formylrifamycin SV scaffold, however, lies in its potential for extensive derivatization beyond simple oximes. The aldehyde can be readily converted into a wide range of functional groups, including hydrazones, imines, and alcohols (via reduction), each offering a new vector for chemical exploration. google.com These modifications at the C3 position are crucial for altering the drug's interaction with its target and overcoming resistance mechanisms.
While the 3-formyl position is a primary site for modification, the entire rifamycin structure provides multiple opportunities for derivatization. The ansa chain, the long aliphatic bridge, and other positions on the aromatic core can be chemically altered. For instance, modifications at the C25 position with carbamate (B1207046) groups have been shown to yield derivatives resistant to inactivation by ADP-ribosyl transferases, a key resistance mechanism in some bacteria. nih.govmdpi.com The inherent structural complexity of the rifamycin scaffold, combined with targeted modifications at sites like the 3-formyl position, allows for the generation of a rich library of compounds with diverse biological profiles.
Table 1: Key Modification Sites on the Rifamycin Scaffold
| Modification Site | Type of Derivative | Purpose of Modification |
|---|---|---|
| C3-Formyl Group | Oximes, Hydrazones, Imines | Enhance potency, overcome resistance, modulate pharmacokinetics. google.comnih.gov |
| C25-Hydroxyl Group | Carbamates | Prevent enzymatic inactivation by ADP-ribosyl transferases. nih.gov |
| Ansa Chain | Alder-Ene Reaction Products | Introduce novel conformational structures to the ansa bridge. mdpi.com |
Exploration of Novel Biological Targets for Rifamycin Derivatives (Beyond RNAP)
The established mechanism of action for rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), specifically by binding to its β-subunit (encoded by the rpoB gene). oup.comnih.gov This interaction blocks the elongation of messenger RNA transcripts, thereby halting protein synthesis and leading to bacterial cell death. ontosight.ai However, the emergence of resistance, primarily through mutations in the rpoB gene, necessitates the search for derivatives that can either overcome this resistance or act on entirely new biological targets. nih.gov
Recent research has begun to uncover alternative mechanisms and targets for rifamycin derivatives, expanding their potential therapeutic applications.
Ribonuclease VapC2: An in silico study identified Ribonuclease VapC2, a crucial protein in Mycobacterium tuberculosis, as a potential novel target for rifampicin (B610482) derivatives. nih.gov VapC2 is a toxic component of a toxin-antitoxin system that acts as an RNase, and its inhibition could represent a new strategy to combat the pathogen, especially in non-growing or slowly metabolizing states. nih.gov
Poxvirus Protein D13: In a surprising discovery, rifampicin has been found to exhibit antiviral activity by binding to the D13 protein of poxviruses. rsc.org This protein is essential for the assembly of viral membranes. The binding of rifampicin to a highly conserved region of D13 obstructs the molecular recognition process required for virion formation, revealing an unexpected mechanism of action far removed from its traditional antibacterial role. rsc.org
This exploration beyond RNAP is critical. Identifying compounds that engage with multiple targets could lead to therapies that are not only more potent but also less prone to the development of resistance.
Table 2: Biological Targets of Rifamycin Derivatives
| Target | Organism Type | Mechanism of Inhibition | Therapeutic Goal |
|---|---|---|---|
| RNA Polymerase (RNAP) β-subunit | Bacteria | Inhibition of RNA transcription elongation. oup.com | Standard antibacterial therapy. |
| Ribonuclease VapC2 | Mycobacterium tuberculosis | Inhibition of a toxin-antitoxin system protein. nih.gov | Overcoming resistance, targeting persistent bacteria. |
| Viral Protein D13 | Poxviruses | Prevention of viral membrane assembly. rsc.org | Development of novel antiviral agents. |
Advanced Synthetic Methodologies for Enhanced Structural Diversity
The generation of novel rifamycin derivatives with improved properties hinges on the development of sophisticated and efficient synthetic methodologies. While traditional semi-synthesis starting from naturally fermented rifamycins remains a valid approach, modern chemistry and biotechnology are providing powerful new tools. nih.gov
Advanced Semi-Synthesis: Chemists are devising novel reactions to modify the complex rifamycin core. For example, the Alder-Ene reaction has been successfully employed to modify the ansa chain of Rifamycin O, creating derivatives with unique conformations that would be inaccessible through traditional methods. mdpi.com Similarly, targeted synthesis of C25-carbamate derivatives has been developed to specifically block enzymatic resistance mechanisms. nih.gov
Combinatorial Biosynthesis: This approach involves the genetic manipulation of the rifamycin polyketide synthase (PKS) gene cluster in the producing organism, Amycolatopsis mediterranei. frontiersin.org By swapping modules or domains within the PKS enzymes, researchers can direct the biosynthesis of novel rifamycin backbones that are not produced naturally. These new structures can then serve as starting points for further semi-synthetic modifications, greatly expanding the accessible chemical space. frontiersin.org
Process Chemistry Innovation: Improvements in the chemical processes themselves are also crucial. For instance, new methods have been developed for the synthesis of rifampicin from rifamycin S using 1,3,5-trisubstituted hexahydro-1,3,5-triazines in aprotic dipolar solvents, offering an alternative to older routes. google.com
These advanced methodologies are essential for creating the next generation of rifamycin antibiotics, enabling the systematic exploration of structure-activity relationships and the design of compounds with precisely tailored biological activities.
Integration of Computational and Experimental Approaches for Rational Drug Design
The modern drug discovery process increasingly relies on a synergistic interplay between computational modeling and experimental validation. sysrevpharm.orgfrontiersin.org This integrated approach accelerates the identification of promising lead compounds and provides deep insights into their mechanisms of action, a strategy that is being actively applied to the development of rifamycin derivatives.
In Silico Screening and Target Identification: Computational methods are instrumental in the early stages of discovery. Virtual screening allows researchers to rapidly evaluate vast libraries of chemical compounds to identify potential candidates that are likely to bind to a specific target. youtube.com This approach was used to identify potential rifampicin derivatives targeting the novel VapC2 protein in M. tuberculosis. nih.gov
Molecular Modeling and Docking: Structure-based drug design utilizes computational tools like molecular docking to predict how a molecule, such as a rifamycin derivative, will bind to its target protein. youtube.com These models can visualize the interactions at an atomic level, helping to explain why certain derivatives are more potent than others. Docking studies have been used to understand how novel aminomethyl rifamycin SV derivatives interact with both wild-type and drug-resistant forms of the RNAP β-subunit. ucl.ac.uk
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its therapeutic and toxic effects over time. nih.gov This PK/PD modeling is crucial for optimizing dosing regimens and predicting potential drug-drug interactions, a known challenge with rifamycins due to their induction of cytochrome P450 enzymes. nih.gov
This "design-test-refine" cycle, where computational predictions are tested experimentally and the results are fed back to improve the models, is a powerful paradigm for the rational design of rifamycin derivatives with enhanced efficacy and improved safety profiles. frontiersin.org
Table 3: Computational Tools in Rifamycin Drug Design
| Computational Method | Application | Example |
|---|---|---|
| Virtual Screening | High-throughput analysis of compound libraries to identify potential hits. youtube.com | Filtering databases for compounds likely to bind a novel target. |
| Molecular Docking | Predicting the binding pose and affinity of a ligand to a receptor. ucl.ac.uk | Modeling the interaction of new derivatives with resistant RNAP mutants. ucl.ac.uk |
| Molecular Dynamics | Simulating the movement and conformational changes of molecules over time. youtube.com | Assessing the flexibility of the rifamycin ansa chain upon binding. |
| PK/PD Modeling | Simulating drug concentration and effect in the body to optimize dosing. nih.gov | Exploring trade-offs between efficacy and toxicity for new rifampin regimens. nih.gov |
Sustainable Production Methods and Biotransformation Research
As the demand for antibiotics continues, there is a growing emphasis on developing sustainable and environmentally friendly production methods. For rifamycins, this involves moving away from costly and waste-generating chemical processes toward greener biotechnological solutions.
Solid-State Fermentation (SSF): The industrial production of the precursor Rifamycin B has traditionally relied on submerged fermentation. sharjah.ac.ae Research has demonstrated that solid-state fermentation using Amycolatopsis mediterranei on agro-industrial waste—such as ragi bran, deoiled cottonseed cake, and groundnut oil cake—is a feasible and sustainable alternative. sharjah.ac.ae This approach is more cost-effective, uses renewable resources, and can lead to higher yields of the desired antibiotic. sharjah.ac.ae
Biotransformation: Many steps in the conversion of the natural fermentation product (Rifamycin B) to key synthetic intermediates (like Rifamycin S) involve harsh chemical reagents. nih.gov Biotransformation offers a milder alternative by using enzymes or whole cells to carry out these chemical conversions. A key example is the use of the enzyme rifamycin oxidase to convert Rifamycin B to Rifamycin S, a process that avoids the strong acidic conditions and low yields of the traditional chemical method. nih.gov
Genetic Engineering for Yield Enhancement: Beyond creating novel structures, genetic modification of Amycolatopsis mediterranei is being used to increase the production of specific, valuable derivatives. For example, deleting or overexpressing regulatory genes (like rifQ or rifO) has been shown to significantly increase the yield of desired rifamycin derivatives in engineered strains. frontiersin.org
These sustainable technologies not only reduce the environmental impact of antibiotic production but also have the potential to make these life-saving drugs more accessible and economical.
Table 4: Comparison of Production Methods for Rifamycin Precursors
| Feature | Traditional Submerged Fermentation | Sustainable Solid-State Fermentation (SSF) |
|---|---|---|
| Substrate | Defined, often expensive media (e.g., peanut meal, dextrose). sharjah.ac.ae | Agro-industrial waste (e.g., oil cakes, bran). sharjah.ac.ae |
| Process | Liquid culture in large bioreactors. | Fermentation on a solid, moist substrate. |
| Cost | Relatively expensive. sharjah.ac.ae | More cost-effective. sharjah.ac.ae |
| Environmental Impact | Higher water and energy consumption; waste disposal challenges. | Lower environmental footprint, valorization of waste. sharjah.ac.ae |
| Yield | Standard industrial yields. | Demonstrated potential for significantly higher yields. sharjah.ac.ae |
Q & A
Q. What are the optimal synthetic pathways for preparing 3-Formylrifamycin SV O-benzyloxime?
The synthesis typically involves two key steps: (1) oxidation of rifamycin SV to 3-formylrifamycin SV using mild oxidizing agents (e.g., MnO₂ in acetone ), and (2) condensation with benzylamine to form the oxime. Reaction conditions (pH, temperature) must be tightly controlled to avoid side reactions, such as over-oxidation or imine formation. Purification often employs column chromatography with gradients of dichloromethane/methanol (40:1 to 3:1) on silica gel . Yields can vary (30–50%) depending on solvent choice and reaction time .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectroscopic methods:
- NMR : The aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) confirms formylation, while oxime protons (C=N-OH) appear at δ 8.5–9.0 ppm .
- FTIR : Stretching bands at 1640–1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-OH) verify oxime formation .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ ~778.8 g/mol for propynyl analogs ).
Q. What is the primary mechanism of antibacterial action for this compound?
Like other rifamycins, it inhibits bacterial RNA polymerase by binding to the β-subunit (RpoB), preventing transcription initiation. The O-benzyloxime moiety enhances binding affinity to resistant mutants (e.g., M. tuberculosis H37Rv) by introducing steric and electronic modifications at the C3 position .
Advanced Research Questions
Q. How do structural modifications at C3 influence activity against rifampicin-resistant strains?
The O-benzyloxime group improves activity by:
- Steric hindrance : Prevents resistance mutations (e.g., RpoB S531L) from disrupting binding .
- Hydrophobicity : Enhances membrane penetration in Gram-negative bacteria (e.g., P. aeruginosa) . Quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity and logP show a direct correlation between lipophilicity and MIC values (e.g., MIC = 0.5 µg/mL for propynyl derivatives vs. 2 µg/mL for decyl analogs) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay variability : Standardize MIC testing using broth microdilution (CLSI guidelines) .
- Bacterial strain differences : Compare activity across isogenic strains (e.g., M. tuberculosis H37Ra vs. H37Rv) .
- Synergistic effects : Test combinations with efflux pump inhibitors (e.g., verapamil) to isolate intrinsic activity .
Q. How does the O-benzyloxime group affect pharmacokinetic properties compared to other oxime derivatives?
- Solubility : The benzyl group reduces aqueous solubility (logP ~3.5) vs. cyclohexyl analogs (logP ~2.8) but improves lipid bilayer penetration .
- Metabolic stability : In vitro liver microsome assays show slower degradation (t₁/₂ > 4 hrs) due to reduced CYP3A4 affinity .
- Plasma protein binding : >90% binding to albumin, requiring dose adjustments in vivo .
Methodological Considerations
Q. How to design experiments to evaluate RNA polymerase inhibition specificity?
- Template competition assays : Compare inhibition using native vs. denatured DNA templates (AF/013 shows competitive inhibition with nucleoside triphosphates) .
- Preincubation resistance : Preincubate enzyme with DNA to assess inhibitor binding kinetics .
Q. What in vitro models best predict in vivo efficacy against mycobacterial biofilms?
- Biofilm assays : Use M. smegmatis as a surrogate for M. tuberculosis in peg-lid plate models with 7H9 + Tween 80 .
- Metabolic activity : Quantify ATP levels via luciferase assays post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
